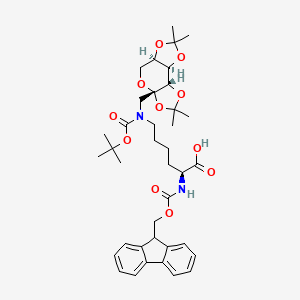

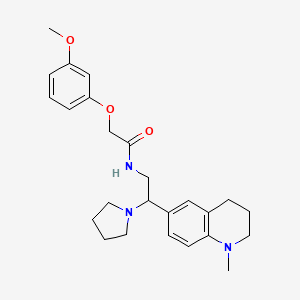

![molecular formula C24H24N2O4S B2526058 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4,6-trimethylbenzenesulfonamide CAS No. 921898-95-5](/img/structure/B2526058.png)

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4,6-trimethylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4,6-trimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C24H24N2O4S and its molecular weight is 436.53. The purity is usually 95%.

BenchChem offers high-quality N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4,6-trimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4,6-trimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Catalytic Reactions and Synthesis

A remarkable application of dibenzo[b,f][1,4]oxazepines, which share structural features with the specified compound, is in catalytic enantioselective reactions. For instance, the catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines has been reported. This process leads to the synthesis of chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives with excellent yields and high enantioselectivities. Such transformations utilize readily available chiral ligands and serve as a foundational step for further chemical modifications preserving optical purity (Munck et al., 2017).

Construction of Heterocyclic Systems

Another application involves the facile construction of dibenzo[b,f]pyrazolo[1,5-d][1,4]oxazepines through a tandem aromatic nucleophilic substitution - Smiles rearrangement - denitrocyclization process. This method provides a novel approach to synthesizing pyrazolo-fused dibenzo[b,f][1,4]oxazepines as single regioisomers, contributing to the diversification of heterocyclic chemistry (Sapegin et al., 2012).

Asymmetric Alkynylation

The asymmetric alkynylation of dibenzo[b,f][1,4]oxazepines, leading to optically active 11-substituted derivatives, highlights the compound's utility in synthesizing compounds with a carbon-carbon triple bond. This method enables the creation of molecules with significant enantiomeric excess, demonstrating the compound's versatility in organic synthesis (Ren, Wang, & Liu, 2014).

Biomass-Involved Synthesis

Innovative synthesis techniques also involve biomass-derived intermediates for assembling novel benzo-fused N-heterocycles, including dibenzo[b,f][1,4]oxazepines. This environmentally friendly approach utilizes renewable resources to create diversified N-heterocycles, showcasing the compound's applicability in green chemistry (Zhang et al., 2015).

Enzymatic Transformation

Moreover, the microbial transformation of dibenzo[b,f][1,4]oxazepines demonstrates the compound's potential in biotransformation processes. This approach not only offers new derivatives but also highlights the role of fungi in modifying the chemical structure of such compounds, which could lead to the discovery of novel bioactive molecules (Jiu, Mizuba, & Hribar, 1977).

Propiedades

IUPAC Name |

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O4S/c1-14-6-8-22-20(12-14)26(5)24(27)19-13-18(7-9-21(19)30-22)25-31(28,29)23-16(3)10-15(2)11-17(23)4/h6-13,25H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDMNWPMQJPETFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4C)C)C)C(=O)N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

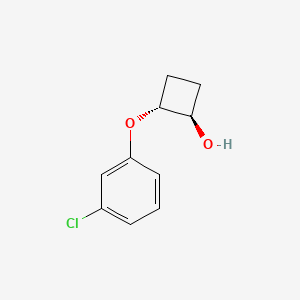

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2525977.png)

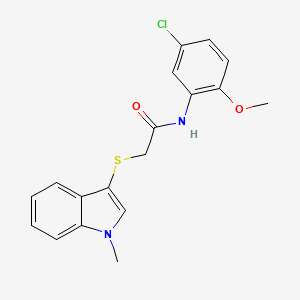

![2-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-N-pyridazin-3-ylacetamide](/img/structure/B2525979.png)

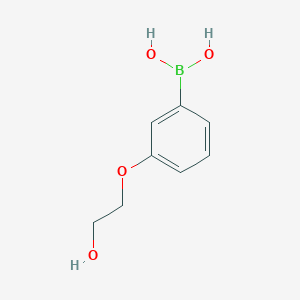

![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](3-pyridinyl)methanamine](/img/structure/B2525989.png)

![benzo[c][1,2,5]thiadiazol-5-yl(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone](/img/structure/B2525992.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1-dimethyl-1H-imidazole-4-carboxamide](/img/structure/B2525993.png)